5-Ethynyl-2-fluoro-4-methylpyridine
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Overview
Description
5-Ethynyl-2-fluoro-4-methylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. It contains a pyridine ring with a fluorine atom and an ethynyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine derivatives as starting materials
Industrial Production Methods
Industrial production methods for 5-Ethynyl-2-fluoro-4-methylpyridine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
5-Ethynyl-2-fluoro-4-methylpyridine has several scientific research applications, including:
Mechanism of Action
The mechanism by which 5-Ethynyl-2-fluoro-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl and fluoro groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Ethynyl-2-fluoro-4-methylpyridine include:
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
5-ethynyl-2-fluoro-4-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICWQGKLHDZHIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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